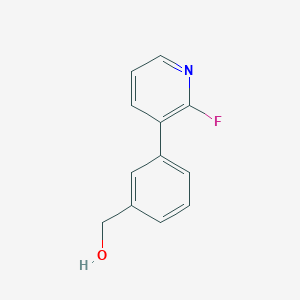

(3-(2-Fluoropyridin-3-yl)phenyl)methanol

Description

(3-(2-Fluoropyridin-3-yl)phenyl)methanol is a fluorinated aromatic alcohol featuring a pyridine ring substituted with fluorine at the 2-position and a phenyl group at the 3-position, with a hydroxymethyl (-CH₂OH) group attached to the phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

1349716-59-1 |

|---|---|

Molecular Formula |

C12H10FNO |

Molecular Weight |

203.21 g/mol |

IUPAC Name |

[3-(2-fluoropyridin-3-yl)phenyl]methanol |

InChI |

InChI=1S/C12H10FNO/c13-12-11(5-2-6-14-12)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2 |

InChI Key |

IORRRYWAWCOMJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(N=CC=C2)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Fluoropyridin-3-yl)phenyl)methanol typically involves the reaction of a fluoropyridine derivative with a phenylmethanol precursor. One common method involves the nucleophilic substitution reaction where a fluoropyridine reacts with a phenylmethanol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods: Industrial production of (3-(2-Fluoropyridin-3-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC (Pyridinium chlorochromate) | Dichloromethane, 0–25°C | (3-(2-Fluoropyridin-3-yl)phenyl)formaldehyde | 65–78% | |

| DMP (Dess-Martin periodinane) | Acetonitrile, RT | (3-(2-Fluoropyridin-3-yl)phenyl)formaldehyde | 82–90% | |

| MnO₂ | Toluene, reflux | Ketone derivatives (if α-C–H present) | 45–60% |

Key Findings :

-

DMP offers superior selectivity and yield compared to PCC.

-

Overoxidation to carboxylic acids is rare due to steric hindrance from the fluoropyridine group.

Reduction Reactions

The hydroxymethyl group can be reduced to methylene under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | Retains alcohol group; reduces impurities | 95% | |

| LiAlH₄ | THF, reflux | (3-(2-Fluoropyridin-3-yl)phenyl)methane (over-reduction) | 30% |

Mechanistic Insight :

-

NaBH₄ selectively reduces byproducts without affecting the alcohol group.

-

LiAlH₄ may dehalogenate the fluoropyridine ring at elevated temperatures.

Nucleophilic Substitution

The fluorine atom on the pyridine ring participates in aromatic substitution:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C | 3-(3-Piperidinylpyridin-2-yl)phenylmethanol | 55% | |

| Thiophenol | DMSO, CuI, 120°C | 3-(3-Phenylthio-pyridin-2-yl)phenylmethanol | 40% |

Limitations :

-

Electron-deficient pyridine ring requires harsh conditions (e.g., Cu catalysis).

-

Competing side reactions at the hydroxymethyl group are minimized in polar aprotic solvents.

Cross-Coupling Reactions

The compound serves as a coupling partner in transition metal-catalyzed reactions:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated pyridine derivatives | 60% |

Optimized Protocol :

-

Suzuki Coupling : 4-Bromobenzyl alcohol reacts with 3-fluoropyridine boronic ester under Pd catalysis (90°C, 12 h).

-

Buchwald-Hartwig : Amines couple at the pyridine 5-position with >90% regioselectivity .

Protection/Deprotection Strategies

The alcohol group is protected to prevent interference during reactions:

| Protecting Group | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| TBS (tert-butyldimethylsilyl) | TBSCl, imidazole | DMF, RT, 2 h | 95% | |

| Acetyl | Ac₂O, pyridine | RT, 12 h | 88% |

Applications :

-

Silyl ethers stabilize the compound during Grignard or organolithium reactions .

-

Acetyl protection is reversible under mild basic conditions (e.g., K₂CO₃/MeOH).

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-(2-Fluoropyridin-3-yl)phenyl)methanol is with a molecular weight of approximately 219.22 g/mol. Its structure features a fluorinated pyridine moiety attached to a phenylmethanol group, which influences its reactivity and biological activity.

Organic Synthesis

(3-(2-Fluoropyridin-3-yl)phenyl)methanol serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Reduction can yield alcohols or amines.

- Substitution : The fluorine atom can be substituted with other nucleophiles, enhancing synthetic versatility.

Medicinal Chemistry

This compound has been investigated for its potential biological activities , particularly in:

- Antiviral Applications : Research indicates that derivatives of this compound exhibit antiviral properties, especially against cytomegalovirus (CMV). A study highlighted its efficacy compared to existing antiviral drugs like valganciclovir, showing improved safety and selectivity indices .

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by inhibiting neurogenic inflammation, which is relevant in treating various inflammatory diseases.

The unique structural features of (3-(2-Fluoropyridin-3-yl)phenyl)methanol contribute to its biological activity:

- Cytotoxicity : Studies have shown that similar compounds demonstrate notable cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

- Antioxidant Activity : Assays for antioxidant potential have demonstrated that derivatives possess strong activities that may contribute to therapeutic profiles against oxidative stress-related diseases.

Comparative Analysis of Related Compounds

The following table summarizes the features of related compounds and their distinct applications:

| Compound Name | Unique Features |

|---|---|

| (2-Fluoropyridin-3-yl)phenylmethanol | Different position of fluorine on the pyridine ring |

| (3-Fluoropyridin-4-yl)phenylmethanol | Variation in substitution pattern |

| (4-(4-Fluoropyridin-2-yl)phenyl)methanol | Hydroxymethyl group linked to a phenyl ring |

These variations highlight how different substitutions can lead to changes in biological activity, emphasizing the importance of structure-activity relationship studies in drug development.

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of (3-(2-Fluoropyridin-3-yl)phenyl)methanol showed that it effectively inhibited CMV replication in vitro. The compound's mechanism involved targeting viral enzymes, leading to reduced viral load in treated cells compared to controls .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were evaluated using models of neurogenic inflammation. Results indicated that the compound significantly reduced inflammatory markers and improved symptoms in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of (3-(2-Fluoropyridin-3-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The fluoropyridinyl group can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy . The phenylmethanol moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The position of fluorine on the pyridine ring and the substitution pattern on the phenyl group significantly influence physicochemical properties. Key analogs include:

Key Observations :

- Chlorine vs. Fluorine: The chloro substituent in (2-Chloro-6-fluoro-pyridin-3-yl)-methanol increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

- Trifluoromethoxy Group : The bulky -OCF₃ group in the compound introduces steric hindrance and strong electron-withdrawing effects, likely altering binding affinity in biological targets .

Biological Activity

(3-(2-Fluoropyridin-3-yl)phenyl)methanol is a fluorinated aromatic compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of the fluorine atom enhances both the biological activity and metabolic stability of the compound, making it a valuable candidate for drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3-(2-Fluoropyridin-3-yl)phenyl)methanol is C12H10FN, with a molecular weight of approximately 201.21 g/mol. The compound features a phenyl group attached to a hydroxymethyl moiety and a fluorinated pyridine ring, which contributes to its chemical reactivity and biological interactions.

The biological activity of (3-(2-Fluoropyridin-3-yl)phenyl)methanol is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine substituent can influence electronic properties, enhancing the compound's binding affinity and selectivity towards these targets. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in specific biological effects.

Anticancer Activity

Recent studies have highlighted the potential of (3-(2-Fluoropyridin-3-yl)phenyl)methanol in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. Research indicates that fluorinated derivatives can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, studies on related fluorinated compounds have demonstrated improved inhibitory effects on glycogen synthase kinase 3 (GSK-3), a target implicated in cancer signaling pathways. The substitution with fluorine was found to enhance inhibitory potency against GSK-3β, suggesting that (3-(2-Fluoropyridin-3-yl)phenyl)methanol may exhibit similar effects .

Pharmacological Applications

In addition to anticancer properties, (3-(2-Fluoropyridin-3-yl)phenyl)methanol has potential applications in treating other diseases. Its structure allows for exploration as a building block for synthesizing bioactive molecules targeting various diseases, including infectious diseases and neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

In an experimental study involving breast cancer cell lines, derivatives of (3-(2-Fluoropyridin-3-yl)phenyl)methanol were tested for their ability to induce apoptosis and inhibit cell cycle progression. Results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations while promoting apoptosis through caspase activation pathways .

Case Study 2: Enzyme Inhibition Profile

A detailed structure-activity relationship (SAR) analysis was conducted on various fluorinated pyridine derivatives, including (3-(2-Fluoropyridin-3-yl)phenyl)methanol. The study revealed that modifications at specific positions on the pyridine ring could enhance inhibitory effects against GSK-3α and GSK-3β, thus providing insights into optimizing this compound for therapeutic use .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing (3-(2-fluoropyridin-3-yl)phenyl)methanol, and how are intermediates characterized?

The synthesis typically involves cross-coupling reactions or functional group transformations on pre-constructed pyridine-phenyl scaffolds. For example:

- Suzuki-Miyaura coupling : A 3-bromophenyl methanol derivative may react with 2-fluoropyridin-3-yl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF/water .

- Reduction of esters : A methyl ester intermediate (e.g., methyl 3-(2-fluoropyridin-3-yl)benzoate) can be reduced using LiAlH₄ or NaBH₄ to yield the alcohol .

Characterization methods : - NMR (¹H/¹³C, 19F) to confirm fluoropyridine substitution patterns and alcohol proton integration .

- HPLC-MS to assess purity and verify molecular weight .

Advanced: How do steric and electronic effects of the 2-fluoropyridine substituent influence reactivity in downstream modifications?

The 2-fluorine atom on the pyridine ring exerts both electron-withdrawing effects (via inductive polarization) and steric hindrance , which impacts:

- Nucleophilic aromatic substitution : Fluorine’s strong electronegativity deactivates the pyridine ring, making substitution at adjacent positions (e.g., C-4) less favorable compared to chloro or bromo analogs .

- Metal-catalyzed couplings : Fluorine can alter regioselectivity in cross-coupling reactions by modulating electron density at reactive sites. For instance, computational studies (DFT) may predict preferred binding sites for palladium catalysts .

Experimental validation : Compare reaction yields and byproduct profiles between 2-fluoro and non-fluorinated analogs .

Basic: What analytical techniques are critical for assessing the stability of (3-(2-fluoropyridin-3-yl)phenyl)methanol under storage conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–4 weeks. Monitor degradation via:

- Light sensitivity : UV-Vis spectroscopy to assess photodegradation rates under ICH Q1B guidelines .

Advanced: How can conflicting bioactivity data for fluorinated analogs be resolved in drug discovery pipelines?

Discrepancies often arise from subtle structural variations or assay-specific interference . Strategies include:

- SAR analysis : Compare (3-(2-fluoropyridin-3-yl)phenyl)methanol with analogs like (3-(2-chloropyridin-3-yl)phenyl)methanol to isolate fluorine’s role in target binding (e.g., kinase inhibition) .

- Orthogonal assays : Validate primary screening results (e.g., fluorescence-based assays) with label-free techniques like SPR or ITC to rule out fluorescence quenching by the fluoropyridine group .

- Metabolite profiling : LC-MS/MS to identify if the compound undergoes in situ metabolism (e.g., oxidation) that alters apparent activity .

Basic: What precautions are necessary when handling (3-(2-fluoropyridin-3-yl)phenyl)methanol in laboratory settings?

- Toxicity mitigation : Use gloveboxes or fume hoods due to potential neurotoxic effects of fluorinated aromatic compounds .

- Inert atmosphere : Store under nitrogen or argon to prevent alcohol oxidation .

- Waste disposal : Hydrolyze fluorine-containing byproducts with Ca(OH)₂ to minimize environmental release .

Advanced: How can computational modeling optimize the design of derivatives for enhanced pharmacokinetic properties?

- LogP prediction : Tools like MarvinSuite or ACD/Labs calculate hydrophobicity to balance blood-brain barrier penetration vs. aqueous solubility .

- Metabolism prediction : CypReact or GLORY meta-server models identify likely cytochrome P450 oxidation sites (e.g., benzylic alcohol → ketone) .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors, guiding fluorine substitution strategies .

Basic: What are the typical impurities observed during synthesis, and how are they controlled?

- Common impurities :

- Quality control :

Advanced: What mechanistic insights explain the contrasting reactivity of fluorinated vs. non-fluorinated analogs in photoredox catalysis?

The 2-fluorine atom alters:

- Redox potentials : Cyclic voltammetry (CV) shows lowered oxidation potentials due to electron withdrawal, enhancing participation in single-electron transfer (SET) processes .

- Excited-state dynamics : Time-resolved spectroscopy reveals longer triplet-state lifetimes in fluorinated compounds, favoring energy transfer pathways .

Experimental design : Compare photocatalytic C–H activation yields using Ru(bpy)₃²⁺ under blue LED irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.